molecular formula C12H16O2 B1580521 Pentyl benzoate CAS No. 2049-96-9

Pentyl benzoate

Cat. No. B1580521
CAS RN: 2049-96-9
M. Wt: 192.25 g/mol
InChI Key: QKNZNUNCDJZTCH-UHFFFAOYSA-N
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Description

Pentyl benzoate, also known as amyl benzoate, is a compound with the formula C12H16O2 . It is used as a flavor and fragrance agent due to its floral type odor .


Synthesis Analysis

Pentyl benzoate can be synthesized through various routes . One method involves the reaction of pentyl 2-amino benzoate with indole-2-carbonyl chloride acid in the presence of pyridine . Another approach is the Fischer esterification of 2-aminobenzoic acid with 1-pentanol in the presence of sulfuric acid .


Molecular Structure Analysis

The molecular structure of pentyl benzoate consists of 12 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChIKey for pentyl benzoate is QKNZNUNCDJZTCH-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Pentyl benzoate is a colorless liquid at room temperature . It has a molar mass of 192.258 . Other physical and chemical properties such as boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization, heat capacity, refractive index, viscosity, and thermal conductivity can be found in the NIST/TRC Web Thermo Tables .

Scientific Research Applications

Catalytic Synthesis

Pentyl benzoate can be synthesized through esterification of benzoic acid and n-pentanot, using SO42-/MoO3-TiO2 as a catalyst. This catalyst shows high efficiency, with the ester yield reaching up to 81.4% under optimal conditions (Chen Xin, 2006). Similarly, TiSiW12O40/TiO2 is reported as an excellent catalyst for the synthesis of n-amyl benzoate, a closely related compound, with yields reaching 96.7% (L. Yong, 2001).

Insecticidal Properties

Pentyl benzoate, along with other benzoate analogs, has been found to exhibit insecticidal properties. In a study, n-pentyl benzoate was among the compounds more toxic than the parent compound, methyl benzoate, to adult Aedes aegypti females (Nicholas R. Larson et al., 2021).

Biosynthesis Applications

Pentyl benzoate has been synthesized via alcoholysis in a solvent-free medium using lipases as catalysts, achieving high yields (S. Gryglewicz et al., 2000). This method demonstrates the potential of enzymatic catalysis in the synthesis of esters like pentyl benzoate.

Photodecomposition Studies

Pentyl benzoate undergoes photodecomposition under UV irradiation, primarily resulting in benzoic acid through a Norrish type II process. This study highlights the photochemical behavior of alkyl benzoates (Y. Ogata et al., 1973).

Synthesis and Structural Analysis

The synthesis and characterization of pentyl 2-(1H-indole-2-carboxamido)benzoate, a compound related to pentyl benzoate, has been reported. This research provides insights into the crystal structure and intramolecular bonding of such compounds (K. Sweidan et al., 2019).

Neuropharmacological Evaluation

A novel compound related to pentyl benzoate, para-pentyl phenyl benzoate, isolated from Mondia whitei, showed significant central nervous system depression in neuropharmacological evaluations. This suggests potential applications in neuroscience research (Taiwo Bamigboye J et al., 2016).

Liquid Crystalline Properties

Studies on the liquid crystalline properties of alkyl 4-(4-alkoxybenzylideneamino)benzoates, including pentyl esters, contribute to understanding the behavior of such compounds in different states, which is relevant in materials science (Y. Matsunaga et al., 1985).

Safety And Hazards

When handling pentyl benzoate, it is recommended to wear personal protective equipment, avoid contact with skin, eyes, and clothing, and avoid ingestion and inhalation . It should be kept away from heat and sources of ignition .

properties

IUPAC Name

pentyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-2-3-7-10-14-12(13)11-8-5-4-6-9-11/h4-6,8-9H,2-3,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNZNUNCDJZTCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2051849
Record name Pentyl benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentyl benzoate

CAS RN

2049-96-9
Record name Pentyl benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2049-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amyl benzoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, pentyl ester
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Record name Pentyl benzoate
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Record name Pentyl benzoate
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Record name AMYL BENZOATE
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Synthesis routes and methods

Procedure details

To a stirred solution of acrylic acid 6-{6-[4-(6-hydroxyhexyloxy)phenylethynyl]-naphthalen-2-yloxy)hexyl ester (1.05 g), 5-[4-(6-acryloyloxyhexyloxy)benzoyloxy]-2-hydroxybenzoic acid pentyl ester (1.12 g) and triphenylphosphine (0.59 g) in tetrahydrofuran (20 ml) was added under argon and in a dropwise fashion diethyl azodicarboxylate (DEAD, 0.39 g). Upon complete addition, the reaction mixture was stirred at room temperature overnight, and the solvent was then removed under reduced pressure to give a residue which was purified by flash chromatography using a silica-gel column and cyclohexane/ethyl acetate (8/2) as eluent to give 0.66 g of 5-[4-(6-acryloyloxyhexyloxy)benzoyloxy]-2-[6-[4-[6-(6-acryloyloxyhexyloxy)naphtha len-2-ylethynyl]phenoxy]hexyloxy]benzoyloxy]benzoic acid pentyl ester as white crystalline material. K 39° C. N 113° C. I.
Name
acrylic acid 6-{6-[4-(6-hydroxyhexyloxy)phenylethynyl]-naphthalen-2-yloxy)hexyl ester
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
5-[4-(6-acryloyloxyhexyloxy)benzoyloxy]-2-hydroxybenzoic acid pentyl ester
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
0.59 g
Type
reactant
Reaction Step One
Quantity
0.39 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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